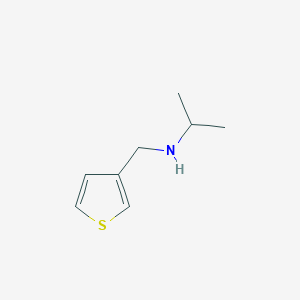

Isopropyl-thiophen-3-ylmethyl-amine

Description

Contextualization within Thiophene-Containing Amine Chemistry

Thiophene (B33073), an aromatic five-membered heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry. nih.gov The incorporation of an amine functional group, particularly a secondary amine like the one found in Isopropyl-thiophen-3-ylmethyl-amine, introduces a basic center and a site for further functionalization. This combination of an electron-rich aromatic system and a nucleophilic amine creates a molecule with diverse chemical reactivity and potential biological activity.

The thiophene ring itself is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govrsc.org It often serves as a bioisosteric replacement for a phenyl ring, offering similar steric and electronic properties while potentially improving metabolic stability and binding interactions. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, further enhancing interactions with biological targets. nih.gov The addition of the aminomethyl group at the 3-position of the thiophene ring provides a flexible linker, allowing the amine portion of the molecule to adopt various conformations, which can be crucial for binding to receptors or enzyme active sites.

Significance as a Structural Motif in Organic Synthesis

The this compound structure is a valuable building block in organic synthesis due to the versatile reactivity of both the thiophene ring and the secondary amine. The thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. The secondary amine is nucleophilic and can react with a wide range of electrophiles, such as alkyl halides, acyl chlorides, and aldehydes, to create more complex molecules. rsc.orgtandfonline.com

One of the most common and efficient methods for synthesizing secondary amines like this compound is through reductive amination. masterorganicchemistry.comnih.gov This powerful reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com In the case of this compound, this would typically involve the reaction of thiophene-3-carboxaldehyde with isopropylamine (B41738), followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.comnih.gov

The ability to readily synthesize and further functionalize this compound makes it an attractive scaffold for creating libraries of compounds for high-throughput screening in drug discovery and materials science.

Overview of Academic Investigations Involving Related Amines and Thiophene Derivatives

While specific academic publications focusing solely on this compound are not abundant, a vast body of research exists on structurally related thiophene-containing amines and their applications. These studies provide a strong foundation for understanding the potential of the target compound.

Research has shown that thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govrsc.org For instance, recent studies have explored thiophene-arylamide derivatives as potent antimycobacterial agents. nih.gov Other research has focused on the discovery of thiophene derivatives as inhibitors of Ebola virus entry. acs.org The presence of a free amine group in some of these active compounds highlights the importance of this functional group for biological activity. acs.org

Furthermore, the chemical properties of benzylamines, which share the feature of an amine attached to an aromatic ring via a methylene (B1212753) group, have been extensively studied. chemicalbook.comnih.govwikipedia.org These compounds are known to be stronger bases than the corresponding anilines and are widely used as precursors in pharmaceutical synthesis. chemicalbook.com The knowledge gained from these related compounds can be extrapolated to predict the chemical behavior and potential applications of this compound.

Interactive Data Tables

Table 1: Plausible Synthetic Route for this compound via Reductive Amination

| Step | Reactants | Reagents | Intermediate/Product | Reaction Type |

| 1 | Thiophene-3-carboxaldehyde, Isopropylamine | Mild acid catalyst (e.g., acetic acid) | N-(thiophen-3-ylmethylene)propan-2-amine (Imine) | Imine formation |

| 2 | N-(thiophen-3-ylmethylene)propan-2-amine | Reducing agent (e.g., Sodium borohydride, NaBH₄) | This compound | Reduction |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals corresponding to the thiophene ring protons, a singlet for the methylene bridge protons, a septet for the isopropyl methine proton, and a doublet for the isopropyl methyl protons. |

| ¹³C NMR | Signals for the thiophene ring carbons, the methylene bridge carbon, and the isopropyl carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, with characteristic fragmentation patterns including cleavage of the C-N bond and fragmentation of the thiophene ring. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-7(2)9-5-8-3-4-10-6-8/h3-4,6-7,9H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIBABRRFOROSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isopropyl Thiophen 3 Ylmethyl Amine and Its Analogs

Reductive Amination Strategies for N-Alkylation

Reductive amination is a cornerstone of amine synthesis, providing a direct and efficient means of alkylating an amine. rsc.orgpku.edu.cn This methodology is particularly well-suited for the synthesis of Isopropyl-thiophen-3-ylmethyl-amine, typically involving the reaction of thiophene-3-carbaldehyde with isopropylamine (B41738) in the presence of a reducing agent.

Classical Reductive Amination Protocols

Classical reductive amination protocols typically proceed in two discrete conceptual steps: the formation of a Schiff base (or imine) intermediate from the aldehyde and amine, followed by its in-situ reduction to the target amine. Common reducing agents for this transformation include various borohydride (B1222165) reagents.

The reaction between an aldehyde and a primary amine, such as thiophene-3-carbaldehyde and isopropylamine, forms an N-substituted imine. This intermediate is then reduced without isolation. Sodium borohydride (NaBH₄) is a frequently used reagent for this reduction step, often performed in a protic solvent like methanol. reddit.com For less reactive carbonyls or to achieve milder reaction conditions, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a highly effective alternative, known for its selectivity and tolerance of a wide range of functional groups. Another option, sodium cyanoborohydride (NaBH₃CN), is effective under mildly acidic conditions which can facilitate imine formation, though its toxicity is a consideration. researchgate.net In some cases, the imine is formed first, often with the removal of water, before the reducing agent is added to the reaction mixture. reddit.comresearchgate.net

Table 1: Comparison of Classical Reductive Amination Conditions

| Aldehyde Precursor | Amine | Reducing Agent | Solvent | Typical Conditions | Ref. |

|---|---|---|---|---|---|

| Thiophene-3-carbaldehyde | Isopropylamine | NaBH₄ | Methanol | Stir at 0°C to room temperature | reddit.com |

| Thiophene-2-carbaldehyde | Ethane-1,2-diamine | NaBH₄ | Not specified | Not specified | who.int |

| Substituted Aldehyde | Primary Amine | NaBH(OAc)₃ | Dichloromethane (DCM) | Room temperature, inert atmosphere | researchgate.net |

Catalytic Reductive Amination Techniques (e.g., "borrowing hydrogen" approaches)

Modern synthetic chemistry has seen a shift towards more sustainable and atom-economical methods. Catalytic reductive amination, which often utilizes molecular hydrogen (H₂) as the terminal reducing agent, exemplifies this trend. rsc.org These reactions are highly efficient and produce water as the only stoichiometric byproduct. A sophisticated variant of this is the "borrowing hydrogen" or "hydrogen autotransfer" concept. nih.govuni-bayreuth.de

In a borrowing hydrogen cycle for the synthesis of this compound, a catalyst (typically based on a transition metal like ruthenium, iridium, or cobalt) temporarily "borrows" hydrogen from thiophen-3-ylmethanol to oxidize it in-situ to thiophene-3-carbaldehyde. nih.govuni-bayreuth.de This aldehyde then condenses with isopropylamine to form the corresponding imine. The same catalyst, which has been holding the hydrogen, then reduces the imine to the final amine product and is regenerated, completing the catalytic cycle. This allows for the direct use of stable and readily available thiophene (B33073) alcohols as alkylating agents for amines. nih.gov Heterogeneous catalysts, such as those based on copper or nanostructured cobalt/scandium, have also been developed for both direct reductive amination with H₂ and for borrowing hydrogen processes. researchgate.netuni-bayreuth.de

One-Pot and Multicomponent Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methods have been developed for the synthesis of functionalized thiophenes and related N-alkylated compounds. lnu.edu.cnresearchgate.net

For instance, a one-pot procedure can be designed where the initial formation of a substituted thiophene ring is immediately followed by a reductive amination step. lnu.edu.cnsioc-journal.cn This is particularly valuable in creating molecular diversity from simple starting materials. An example could involve a Gewald reaction to form an aminothiophene, followed by further functionalization and subsequent N-alkylation in the same pot. More advanced strategies describe the one-pot synthesis of N-substituted thieno[2,3-d]pyrimidinones from thiophene-2-yl ureas, demonstrating intramolecular cyclization and functionalization in a single process. researchgate.net

Amination Reactions of Thiophene Derivatives

Alternative strategies for forming the C-N bond involve the direct reaction of an amine with a functionalized thiophene precursor. These methods can be categorized by whether they involve direct substitution on the thiophene ring or proceed through a pre-formed intermediate like a Schiff base.

Direct Amination Methodologies

Direct amination, particularly through C-H activation, is a powerful tool for creating aryl-nitrogen bonds. While often applied to the thiophene ring itself rather than a methyl side chain, the principles are relevant to the broader synthesis of amino-thiophenes. Palladium-catalyzed direct C-H arylation has been used to functionalize the C2 and C3 positions of the thiophene ring. mdpi.com For example, using a palladium acetate (B1210297) catalyst with specific phosphine (B1218219) ligands, various thieno-pyridines and -pyrazines have been successfully arylated. mdpi.com While this specific methodology does not directly produce this compound, it represents a state-of-the-art approach for creating C-N bonds on the thiophene core, which could be a key step in an alternative, multi-step synthesis of complex analogs.

Synthesis via Schiff Base Intermediates

The formation of a Schiff base (imine) is a critical intermediate step in most reductive amination protocols. ekb.eg These compounds are synthesized through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). bohrium.comdergipark.org.tr The synthesis of the Schiff base precursor to this compound involves the reaction of thiophene-3-carbaldehyde with isopropylamine.

This condensation is typically an equilibrium process and can be driven to completion by removing the water that is formed, for instance, by azeotropic distillation or the use of a dehydrating agent. The reaction is often catalyzed by a small amount of acid. bohrium.com The resulting imine, N-(thiophen-3-ylmethylene)propan-2-amine, can be isolated and characterized before being subjected to reduction. who.intorientjchem.org Reduction of the isolated Schiff base using agents like sodium borohydride (NaBH₄) cleanly affords the desired secondary amine, this compound. who.int This two-step approach allows for the purification of the intermediate, which can lead to a purer final product. reddit.com

Table 2: Selected Schiff Base Syntheses from Thiophene Aldehydes

| Aldehyde | Amine | Product | Conditions | Ref. |

|---|---|---|---|---|

| Thiophene-2-carbaldehyde | Various aromatic amines | Heterocyclic Schiff bases | Water solvent, room temperature | ekb.eg |

| 2-Aminothiophene derivative | 2-Methoxybenzaldehyde | Substituted imine | Ethanol, reflux 2 hours | dergipark.org.tr |

| Thiophene-2-carboxaldehyde | Substituted aniline | N-substituted phenyl-4-thiophenyl-2-azetidinone precursor | Benzene (B151609), triethylamine | orientjchem.org |

Advanced Synthetic Techniques

Modern organic synthesis is continually evolving towards methods that offer greater control over reaction parameters and minimize environmental impact. For the preparation of this compound and its analogs, advanced techniques such as microwave-assisted synthesis and green chemistry approaches are particularly relevant. These methods address the shortcomings of traditional synthetic routes, which often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govrsc.org The direct interaction of microwaves with polar molecules in the reaction mixture allows for rapid and uniform heating, which can accelerate reaction rates and promote reactions that are sluggish under conventional conditions. harvard.edu

In the context of synthesizing this compound, microwave irradiation can be effectively applied to the reductive amination of thiophene-3-carboxaldehyde. Studies have shown that microwave-assisted reductive aminations of various aldehydes and ketones can be achieved with high efficiency. nih.govresearchgate.netmdpi.com For instance, the reductive amination of aldehydes with primary amines has been successfully carried out under microwave irradiation using heterogeneous catalysts, such as Rhodium on carbon (Rh/C) or Platinum on carbon (Pt/C), in the presence of a hydrogen source. nih.govmdpi.com This approach significantly shortens the reaction time from hours to minutes. mdpi.com

A study on the microwave-assisted reductive amination of benzaldehyde (B42025) with aqueous ammonia (B1221849) using a Rh/Al2O3 catalyst demonstrated a 98.2% yield of benzylamine (B48309) at 80°C and 10 bar H2 pressure in just one hour. nih.govresearchgate.net While this example uses ammonia, the principle is directly applicable to the reaction of thiophene-3-carboxaldehyde with isopropylamine. The use of microwave irradiation can also facilitate solvent-free reactions or the use of more environmentally benign solvents.

The table below illustrates the typical advantages of microwave-assisted synthesis in reductive amination reactions, drawing from examples with similar substrates.

| Aldehyde | Amine | Catalyst | Reducing Agent | Solvent | Conditions (MW) | Time (MW) | Yield (MW) | Ref. |

| Benzaldehyde | Aqueous NH3 | Rh/Al2O3 | H2 (10 bar) | - | 80°C | 1 h | 98.2% | nih.govresearchgate.net |

| Raspberry Ketone | Aqueous NH3 | Rh/Carbon Nanofibers | H2 (5 bar) | - | 80°C | 2 h | 63.0% | nih.govresearchgate.net |

| Cyclohexanone | Benzylamine | Pd/C | H2 | Methanol | 50°C, 10 bar | 3 h | >99% | mdpi.comtandfonline.com |

This table presents data from representative microwave-assisted reductive amination reactions to illustrate the efficiency of the technique.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netwikipedia.org The principles of green chemistry are highly relevant to the synthesis of this compound, promoting methodologies that are safer, more energy-efficient, and produce less waste. researchgate.netrsc.orgfrontiersin.org

Catalytic Reductive Amination: A key green strategy is the use of catalytic methods for reductive amination, which avoids the use of stoichiometric and often hazardous reducing agents like sodium borohydride. wikipedia.orgnih.gov Heterogeneous catalysts, such as copper, nickel, platinum, or gold-based systems, can facilitate the reaction using molecular hydrogen (H2) or other green hydrogen donors like formic acid. researchgate.netrsc.org These catalysts can often be recovered and reused, further enhancing the sustainability of the process. For example, a gold-based catalyst on a titania support has been shown to efficiently catalyze the reductive amination of aldehydes with nitroarenes (which are reduced in situ to amines) using formic acid as the reductant in water. rsc.orgnih.gov

Solvent-Free and Alternative Solvents: Another important green principle is the reduction or elimination of volatile organic solvents. Solvent-free (neat) reaction conditions or the use of green solvents like water or bio-derived solvents can significantly improve the environmental profile of a synthesis. researchgate.net A novel, green, and solvent-free method for the one-pot reductive amination of various aldehydes and amines has been developed using thiamine (B1217682) hydrochloride (Vitamin B1) as a biodegradable and recyclable catalyst. researchgate.net This method proceeds at room temperature and offers excellent yields. researchgate.net

Mechanochemistry: Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, represents a powerful green alternative to traditional solution-phase chemistry. rsc.org This technique can significantly reduce solvent usage and, in some cases, lead to different reactivity and product selectivity. A mechanochemical and aging-based method has been reported for the reductive alkylation of chitosan (B1678972) with various aldehydes, achieving high degrees of substitution with a low process mass intensity (PMI). rsc.org This approach could potentially be adapted for the synthesis of this compound.

The following table summarizes various green reductive amination approaches applicable to the synthesis of secondary amines like this compound.

| Aldehyde | Amine Source | Catalyst | Reducing Agent/Conditions | Solvent | Key Green Feature | Ref. |

| Various Aromatic & Aliphatic Aldehydes | Various Amines | Thiamine Hydrochloride | - | Solvent-free | Biodegradable catalyst, solvent-free | researchgate.net |

| Various Aldehydes | Nitroarenes | Au/TiO2-R | Formic Acid | Water | Renewable reductant, aqueous media | rsc.orgnih.gov |

| p-Methoxyacetophenone | Aniline | Cu/SiO2 | H2 | - | Heterogeneous catalyst, no additives | researchgate.net |

| Various Aldehydes | Chitosan (amine source) | - | Mechanochemical grinding & aging | Solid-state | Solvent-free, biomass-derived reactant | rsc.org |

This table showcases representative green reductive amination methodologies, highlighting their environmentally friendly aspects.

Chemical Reactivity and Transformation Studies of Isopropyl Thiophen 3 Ylmethyl Amine

Reactivity of the Amine Functionality

The secondary amine in Isopropyl-thiophen-3-ylmethyl-amine is a key site for a variety of chemical modifications. Its nucleophilicity and the presence of a hydrogen atom on the nitrogen allow for reactions such as N-alkylation and N-acylation, as well as its potential application in stereoselective synthesis.

N-Alkylation and N-Acylation Reactions

N-alkylation of secondary amines like this compound to form tertiary amines is a fundamental transformation in organic synthesis. While direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form quaternary ammonium (B1175870) salts, modern catalytic methods offer more controlled approaches. For instance, N-alkylation of amines can be achieved using alcohols as alkylating agents in the presence of a cobalt(II) catalyst, proceeding through a hydrogen auto-transfer (HAT) pathway with high yields. Another approach involves the use of nitrile-modified N-heterocyclic carbene (NHC) complexes of Iridium(III) and Ruthenium(II) for the N-alkylation of anilines with alcohols, which could potentially be adapted for thiophene-containing amines.

N-acylation, the reaction of the amine with an acylating agent such as an acyl chloride or anhydride, readily proceeds to form the corresponding amide. This reaction is typically high-yielding and can be carried out under standard conditions, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. While specific examples for this compound are not extensively documented in the literature, the reactivity is expected to be analogous to other secondary amines.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Secondary Amines This table is a generalized representation based on known reactions of secondary amines and may be applicable to this compound.

| Reaction Type | Reagents and Conditions | Product Type | Potential Yield |

| N-Alkylation | R-OH, Co(II) catalyst | Tertiary Amine | High |

| N-Alkylation | R-OH, Ir(III)-NHC or Ru(II)-NHC catalyst | Tertiary Amine | Good to Excellent |

| N-Acylation | R-COCl, Base (e.g., Pyridine) | Amide | High |

| N-Acylation | (R-CO)₂O, Base (e.g., Triethylamine) | Amide | High |

Stereoselective Transformations and Chiral Auxiliary Applications

Chiral amines are valuable compounds in asymmetric synthesis, often serving as chiral auxiliaries to control the stereochemical outcome of reactions. While this compound itself is not a widely documented chiral auxiliary, its synthesis from chiral precursors could yield enantiomerically pure forms, opening avenues for its use in stereoselective transformations. For instance, chiral auxiliaries are employed in the stereoselective alkylation of enolates. Although no direct applications of this compound as a chiral auxiliary have been reported, the principle is well-established with other chiral amines. For example, pseudoephenamine has been shown to be a versatile chiral auxiliary in asymmetric alkylation reactions. The potential for this compound in this area remains a subject for future research.

Radical Reactions Involving Amine Moiety

The involvement of the amine moiety in radical reactions is an area of growing interest. While direct radical reactions on the nitrogen of this compound are not well-documented, related radical processes offer insights into potential transformations. For example, radical C-H amination reactions have been developed to form C-N bonds, often utilizing a catalyst to generate a nitrogen-centered radical from a precursor which then reacts with a C-H bond. A study on the polymerization of 3-alkylthiophenes with ferric chloride suggests a radical mechanism. kpi.ua Another study on N-alkyl-3-aminothiophenes proposes an electropolymerization mechanism involving a radical cation where spin density is shared between the nitrogen and the thiophene (B33073) ring. acs.org These examples highlight the potential for radical-mediated transformations on related systems, although specific radical reactions targeting the amine functionality of the title compound require further investigation.

Functionalization of the Thiophene Ring System

The thiophene ring in this compound is susceptible to various functionalization reactions, including electrophilic substitution and metal-catalyzed cross-coupling, allowing for the introduction of a wide range of substituents.

Electrophilic Substitution Pattern Analysis

The regioselectivity of electrophilic aromatic substitution on the thiophene ring is directed by the existing substituent. The isopropylaminomethyl group at the 3-position is an activating, ortho-, para-directing group. In the thiophene ring, the positions ortho to the 3-substituent are the 2- and 4-positions, and the para-position is the 5-position. Generally, the α-positions (2- and 5-) of the thiophene ring are more reactive towards electrophiles than the β-position (4-). Therefore, electrophilic substitution on 3-substituted thiophenes with activating groups predominantly occurs at the 2- and 5-positions. acs.orgyoutube.com For this compound, electrophilic attack is most likely to occur at the sterically less hindered 5-position, followed by the 2-position.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

| 2 | High | α-position, activated by the 3-substituent |

| 4 | Low | β-position, less activated compared to α-positions |

| 5 | Very High | α-position, activated by the 3-substituent and sterically more accessible |

Metal-Catalyzed Cross-Coupling at Thiophene

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings. For 3-substituted thiophenes, direct C-H arylation can be achieved with regioselective deprotonation using a strong base like TMPMgCl·LiCl, followed by coupling with aryl halides in the presence of a nickel or palladium catalyst. clockss.org This method often favors functionalization at the less sterically hindered 5-position. clockss.org Copper-catalyzed N-arylation has also been demonstrated for 3-aminobenzothiophene derivatives, suggesting that similar transformations could be possible for this compound, allowing for the introduction of aryl groups at the nitrogen atom. mdpi.com Transition metal-free cross-coupling of haloacetylenes with electron-rich heterocycles like thiophenes has also been reported, providing a route to ethynyl-substituted thiophenes. acs.org

Mechanistic Investigations of Reactions

The chemical behavior of this compound is dictated by the interplay of its reactive functional groups: the primary amine and the electron-rich thiophene ring. Mechanistic studies, often drawing parallels from structurally similar compounds, provide a foundational understanding of its transformation pathways, particularly in the formation and subsequent reduction of imines, and the intricate interactions with catalysts that govern these processes.

Studies on Imine Formation and Reduction Pathways

The reaction of this compound, a primary amine, with aldehydes or ketones proceeds through the formation of an imine intermediate. This condensation reaction is a cornerstone of synthetic organic chemistry, leading to the formation of a carbon-nitrogen double bond (C=N). wikipedia.org

The mechanism for imine formation is a well-established, multi-step process that is typically catalyzed by acid. masterorganicchemistry.comyoutube.com The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. youtube.com This is followed by a series of proton transfer steps to form a hemiaminal intermediate. wikipedia.org Subsequent protonation of the hydroxyl group in the hemiaminal converts it into a good leaving group (water). youtube.com Elimination of water and a final deprotonation step yield the resonance-stabilized imine. youtube.com

Once the imine is formed, it can be readily reduced to a stable secondary amine. This two-step sequence of imine formation followed by reduction is known as reductive amination, a powerful method for synthesizing substituted amines. masterorganicchemistry.com A variety of reducing agents can be employed for the reduction of the C=N bond. The choice of reductant is crucial for achieving high yields and selectivity.

Table 1: Comparison of Reducing Agents for Imine Reduction

| Reducing Agent | Typical Conditions | Key Features & Selectivity | References |

|---|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | Common, inexpensive reductant for aldehydes, ketones, and imines. | masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | pH ~4-5 | Selective for the reduction of iminium ions over ketones or aldehydes, making it ideal for one-pot reductive aminations. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | A milder and less toxic alternative to NaBH₃CN, effective for reductive amination of a wide range of aldehydes and ketones. | masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | A classic method, though it can sometimes lead to side reactions depending on the substrate. | organic-chemistry.org |

| Photoredox Catalysis | Ru(II) or Ir(III) photocatalyst, Hantzsch ester or ascorbic acid | A modern approach that proceeds under mild conditions via radical intermediates, showing broad substrate scope and functional group tolerance. nih.gov | nih.gov |

| Hydrosilylation | Trichlorosilane, Organocatalyst | Utilizes silanes as the hydride source, often in the presence of a Lewis basic organocatalyst for enantioselective reductions. | organic-chemistry.org |

The mechanism of reduction can vary. Hydride reagents like NaBH₄ deliver a hydride ion (H⁻) to the electrophilic carbon of the imine (or its protonated form, the iminium ion), followed by protonation to give the amine. masterorganicchemistry.com The enhanced reactivity of NaBH₃CN towards the protonated iminium ion at slightly acidic pH allows it to selectively reduce the C=N bond while leaving the C=O bond of the starting aldehyde or ketone untouched, which is advantageous in one-pot procedures. masterorganicchemistry.com

Elucidation of Catalyst-Substrate Interactions

The efficiency and selectivity of reactions involving this compound are often governed by the intricate interactions between the substrate and the catalyst. These interactions can be probed through experimental and computational methods to elucidate reaction mechanisms and design more effective catalysts.

In the context of imine reduction, catalyst-substrate interactions are paramount. For example, studies using hydroxycyclopentadienyl ruthenium hydride complexes for imine reduction have provided evidence for a mechanism involving hydride and proton transfer outside the coordination sphere of the metal. nih.gov In this system, the reduction of the imine leads to the formation of a kinetically stable ruthenium amine complex, indicating a strong interaction between the newly formed amine product and the metal center. nih.gov

The thiophene moiety itself plays a significant role in catalyst interactions. The sulfur atom can coordinate to metal centers, influencing the substrate's orientation and reactivity. Studies on the interaction of thiophene derivatives with gold surfaces have confirmed strong chemical interactions between the thiophene sulfur and gold, which can even lead to the scission of the S-C bond. researchgate.net While this represents a surface interaction, it highlights the potential for the sulfur atom to act as a coordination site for homogeneous metal catalysts. This interaction was further explored in bimetallic catalytic systems, where a nickel/copper system was used for the reductive propargylic substitution of a thiophene-containing substrate. acs.org Mechanistic experiments confirmed that specific phosphine (B1218219) ligands coordinate exclusively with the nickel catalyst, which is crucial for the reaction's success and stereochemical outcome. acs.org

Biocatalysis offers another realm where catalyst-substrate interactions are exquisitely defined. Short-chain dehydrogenases/reductases (SDRs), traditionally known for reducing ketones, have been engineered to function as highly efficient imine reductases (IREDs). nih.gov This was achieved by rationally mutating amino acid residues within the enzyme's active site. The mutations alter the shape and electronic environment of the active site to better accommodate the imine substrate and facilitate hydride transfer from the NAD(P)H cofactor. nih.gov

Table 2: Impact of Active Site Mutations on an Engineered SDR (Ao_SDR) for Imine Reduction

| Enzyme Variant | Relative Ketoreductase Activity (%) | Relative Imine Reductase Activity | Key Insight | Reference |

|---|---|---|---|---|

| Wild-Type Ao_SDR | 100 | Low / Not Reported | Primarily a ketoreductase. | nih.gov |

| Five-fold Variant (F122Y/T124N/A172C/L180H/V221S) | 13 | Significantly promoted | Mutations based on imine-reducing SDRs successfully introduced imine reduction capability while reducing original keto-activity. | nih.gov |

| Six-fold Variant (+Cys at pos. 145) | 1 | Decreased from 5-fold variant | Demonstrates that not all mutations are additive; fine-tuning of the active site is critical for optimal catalyst-substrate interaction. | nih.gov |

These studies collectively demonstrate that a comprehensive understanding of catalyst-substrate interactions—whether through metal coordination to the amine or thiophene sulfur, or precise positioning within an enzyme's active site—is fundamental to controlling the chemical transformations of this compound and related molecules.

Theoretical and Computational Chemistry of Isopropyl Thiophen 3 Ylmethyl Amine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within Isopropyl-thiophen-3-ylmethyl-amine are fundamental to its chemical behavior. Computational chemistry offers powerful tools to dissect these features at the atomic level.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules. nih.gov DFT methods calculate the electronic structure by focusing on the electron density rather than the complex many-electron wavefunction. A common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31G(d,p) to perform geometry optimization. nih.govresearchgate.net This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface.

From this optimized geometry, key structural parameters can be extracted. The calculations provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For instance, DFT can elucidate the planarity of the thiophene (B33073) ring and the specific orientation of the isopropyl-amine side chain relative to it.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d,p) Level)

| Parameter | Atom Pair/Group | Calculated Value |

| Bond Length (Å) | C(ring)-S | 1.725 |

| C(ring)-C(ring) | 1.380 - 1.421 | |

| C(ring)-CH₂ | 1.510 | |

| CH₂-N | 1.465 | |

| N-CH(isopropyl) | 1.470 | |

| CH-CH₃ | 1.535 | |

| Bond Angle (°) | C-S-C (in ring) | 92.5 |

| C(ring)-CH₂-N | 112.0 | |

| CH₂-N-CH(isopropyl) | 115.5 | |

| Dihedral Angle (°) | C(ring)-C(ring)-CH₂-N | 75.0 |

Note: The values in this table are representative and intended to illustrate the type of data obtained from DFT calculations. Actual values would be derived from specific computational output.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are critical indicators of a molecule's chemical reactivity and electronic properties. researchgate.net

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy suggests a greater ability to act as an electron donor. For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene ring, which is a characteristic of many π-conjugated systems. researchgate.net

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a greater ability to act as an electron acceptor. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter for gauging molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.85 | Indicates electron-donating capability. |

| LUMO Energy | -0.25 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.60 | Reflects kinetic stability and chemical reactivity. |

Note: These values are illustrative, based on typical ranges for similar organic molecules.

Spectroscopic Property Predictions

Computational methods are highly effective in simulating various types of spectra, providing a powerful complement to experimental characterization.

Theoretical calculations can predict the 1H and 13C NMR chemical shifts, which are fundamental for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the magnetic shielding tensors of nuclei, from which chemical shifts are derived. These predicted shifts can be correlated with experimental data to confirm the molecular structure. The calculations can help assign specific peaks to individual protons and carbon atoms, which can be challenging in complex regions of the spectrum. For example, calculations can distinguish between the chemical shifts of the different protons on the thiophene ring and those in the isopropyl group.

Table 3: Predicted vs. Typical Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Atom Position | Predicted Shift (ppm) | Typical Experimental Range (ppm) |

| ¹H | Thiophene Ring (3H) | 6.9 - 7.3 | 6.5 - 8.0 |

| -CH₂- (Methylene) | 3.85 | 3.5 - 4.5 | |

| -NH- (Amine) | 1.50 | 1.0 - 2.5 (variable) | |

| -CH- (Isopropyl) | 2.80 | 2.5 - 3.5 | |

| -CH₃ (Isopropyl, 6H) | 1.05 | 0.9 - 1.2 | |

| ¹³C | Thiophene Ring | 120 - 145 | 115 - 150 |

| -CH₂- (Methylene) | 45.0 | 40 - 50 | |

| -CH- (Isopropyl) | 52.0 | 50 - 60 | |

| -CH₃ (Isopropyl) | 22.5 | 20 - 25 |

Note: Predicted shifts are illustrative. Experimental ranges are general and can be influenced by solvent and other conditions.

Computational frequency calculations can simulate the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. researchgate.net These calculations also provide the IR intensities and Raman activities for each mode, allowing for the generation of a complete theoretical spectrum. This is invaluable for assigning experimental vibrational bands to specific molecular motions, such as N-H stretching, C-H aromatic and aliphatic stretching, and the characteristic vibrations of the thiophene ring. researchgate.net

Table 4: Selected Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3350 | Medium | N-H Stretch |

| 3100 - 3050 | Medium-Weak | Aromatic C-H Stretch (Thiophene) |

| 2980 - 2870 | Strong | Aliphatic C-H Stretch (Isopropyl, Methylene) |

| 1550 | Medium | C=C Ring Stretch (Thiophene) |

| 1450 | Strong | CH₂/CH₃ Bending |

| 1250 | Medium | C-N Stretch |

Note: Frequencies are typically scaled by a factor (e.g., ~0.96) to better match experimental data. The values presented are illustrative unscaled frequencies.

The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of excited states, allowing for the prediction of the maximum absorption wavelength (λmax) and the intensity of the transition (oscillator strength). For a molecule like this compound, the primary electronic transitions are expected to be of the π → π* type, involving the conjugated system of the thiophene ring. researchgate.net The calculations can also provide insight into the nature of the orbitals involved in these transitions.

Table 5: Predicted UV-Vis Absorption Properties

| Parameter | Predicted Value | Description |

| λₘₐₓ | 235 nm | Wavelength of maximum absorption. |

| Oscillator Strength (f) | 0.45 | A measure of the transition probability (intensity). |

| Major Contribution | HOMO → LUMO | Describes the primary orbitals involved in the electronic transition. |

Note: Values are illustrative and highly dependent on the computational method and solvent model used.

Conformational Dynamics and Energetics

The three-dimensional structure and flexibility of this compound are critical determinants of its physical and chemical properties. Computational methods provide a powerful means to explore the molecule's conformational preferences and the energy barriers that separate them.

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. For this compound, the key degrees of freedom that define its conformational space are the rotations around the C(thiophene)–CH₂ bond and the CH₂–N bond. Exploration of the PES for this molecule, typically performed using quantum mechanical methods like Density Functional Theory (DFT), reveals the low-energy conformations (local minima) and the transition states (saddle points) that connect them.

The rotation around the C(thiophene)–CH₂ bond dictates the orientation of the aminomethyl group relative to the thiophene ring. Similarly, rotation around the CH₂–N bond determines the position of the bulky isopropyl group. It is hypothesized that the global minimum energy conformation would seek to minimize steric hindrance between the isopropyl group and the thiophene ring.

While a specific PES for this compound is not available in the literature, data from conformational analyses of other substituted thiophenes and alkylamines allow for a qualitative prediction of its conformational preferences. mdpi.com The relative energies of different conformers can be estimated, highlighting the energetic cost of eclipsing interactions versus the stability of staggered arrangements. A full-dimensional potential energy surface, while computationally intensive to generate, would provide a complete topographical representation of the molecule's flexibility. chemrxiv.orgrsc.org

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

This interactive table illustrates the hypothetical relative energies for different conformations based on the dihedral angles of the C(thiophene)–C–N–C backbone. The energies are estimates based on general principles of steric hindrance and electronic effects in similar molecules.

| Dihedral Angle (Cthiophene–C–N–C) | Conformation Description | Hypothetical Relative Energy (kcal/mol) |

| ~180° | Anti-periplanar | 0.0 (Reference) |

| ~120° | Anticlinal | 1.5 |

| ~60° | Synclinal (Gauche) | 0.8 |

| 0° | Syn-periplanar | 5.0 |

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

While PES exploration describes the static energetic landscape, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational transitions, interactions with solvent molecules, and other dynamic processes. nih.gov

An MD simulation of this compound, typically in a box of explicit solvent molecules like water or dimethyl sulfoxide (B87167) (DMSO), would begin by assigning initial positions and velocities to all atoms. The system's evolution is then tracked over nanoseconds or longer. Such simulations can reveal the timescales of conformational changes and the preferred solvation structure around the molecule. nih.gov The use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations can further enhance accuracy by treating the solute (this compound) with a higher level of theory (QM) while the solvent is handled by classical force fields (MM). rsc.org

Analysis of the MD trajectory can yield valuable information, including radial distribution functions to describe the organization of solvent molecules around the amine and thiophene moieties, and the time evolution of dihedral angles to quantify conformational flexibility. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

This table outlines the typical setup for an MD simulation designed to study the conformational dynamics of the title compound in a solvent.

| Parameter | Description | Example Value/Method |

| Force Field | A set of parameters to describe the potential energy of the system. | General Amber Force Field (GAFF) for the solute; TIP3P for water. |

| Solvent | The medium in which the solute is simulated. | Water, DMSO, Acetonitrile (B52724). |

| System Size | The number of atoms in the simulation box. | ~10,000 atoms (solute + solvent). |

| Simulation Time | The duration of the simulation. | 100 ns. |

| Temperature & Pressure | Thermodynamic conditions of the simulation. | 298 K, 1 bar. |

| Key Outputs | Data extracted from the simulation trajectory. | Conformational populations, solvent radial distribution functions, hydrogen bond analysis. |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a cornerstone for understanding how chemical reactions occur, providing a level of detail that is often inaccessible through experimental means alone. By modeling the paths from reactants to products, it is possible to identify key intermediates and transition states, and to determine the energy barriers that govern reaction rates.

A chemical reaction can be visualized as a trajectory across the potential energy surface. The highest point along the lowest-energy path between reactants and products is the transition state (TS). According to Transition State Theory (TST), the energy of this TS relative to the reactants (the activation energy or reaction barrier) is the primary determinant of the reaction rate. wikipedia.orgox.ac.uk

Computational methods, particularly DFT, are widely used to locate the geometry of transition states and calculate their energies. For this compound, several reactions could be investigated. For example, the thiophene ring can undergo electrophilic aromatic substitution. The nitrogen atom, being a nucleophile, can participate in reactions such as alkylation or acylation. Computational studies on the reactions of similar thiophene derivatives with amines or electrophiles have shown that DFT calculations can accurately predict reaction pathways and selectivities. nih.govchemrxiv.org For instance, in the reaction of thiophene with a hydroxyl radical, computational results indicate that addition to the carbon atom adjacent to the sulfur is the most favorable pathway. researchgate.net Similarly, studies on the rhodium-catalyzed synthesis of dihydrothiophenes have used DFT to reveal that migratory insertion is the rate-determining step. acs.org

Table 3: Illustrative Calculated Activation Barriers for a Model Reaction

This table presents hypothetical activation energies for a model SNAr reaction involving a substituted thiophene and an amine, demonstrating how computational chemistry can quantify reaction feasibility. The values are based on findings for similar systems. nih.gov

| Reacting Amine | Solvent | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Pyrrolidine | Acetonitrile | DFT (B3LYP/6-311G(d,p)) | 19.0 |

| Piperidine | Acetonitrile | DFT (B3LYP/6-311G(d,p)) | 20.5 |

| Pyrrolidine | Water | DFT (B3LYP/6-311G(d,p)) | 22.1 |

| Piperidine | Water | DFT (B3LYP/6-311G(d,p)) | 21.8 |

Note: These are example values from related systems to illustrate the type of data generated.

The solvent in which a reaction is conducted can have a dramatic impact on its rate and mechanism. Computational models must account for these solvent effects to provide realistic predictions. There are two primary approaches to modeling solvation: implicit and explicit models. chemrxiv.org

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models treat individual solvent molecules, usually with a molecular mechanics force field, in what is known as a QM/MM approach. dntb.gov.ua This method is computationally more demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately describing the reaction mechanism. nih.govnih.gov Studies on various reactions in solution have demonstrated that explicit solvent models are often necessary to reproduce experimental observations, especially when specific hydrogen bonds stabilize or destabilize the transition state relative to the reactants. nih.govresearchgate.net

For this compound, the choice of solvent would be critical for reactions involving charge separation. For example, in an N-alkylation reaction, a polar solvent would be expected to stabilize the charged transition state, thereby lowering the activation barrier compared to a nonpolar solvent. QM/MM simulations would be the most robust method to capture these specific interactions and provide a quantitative prediction of the solvent's effect on the reaction pathway. rsc.orgdntb.gov.ua

Table 4: Comparison of Implicit and Explicit Solvent Models

This interactive table compares the key features of the two main computational approaches for modeling solvent effects in chemical reactions.

| Feature | Implicit Solvent Model (e.g., PCM) | Explicit Solvent Model (e.g., QM/MM) |

| Solvent Representation | A continuous medium with a dielectric constant. | Individual, discrete solvent molecules. |

| Computational Cost | Low to moderate. | High. |

| Key Strengths | Captures bulk electrostatic effects efficiently. | Models specific solute-solvent interactions (e.g., hydrogen bonds). |

| Key Limitations | Cannot model specific interactions or local solvent structure. | Requires extensive sampling of solvent configurations. |

| Typical Application | Rapid screening of solvent effects, modeling non-specific solvation. | High-accuracy barrier calculations, studying reactions where specific solvent interactions are critical. |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

The structural features of Isopropyl-thiophen-3-ylmethyl-amine allow for its use as a foundational element in the synthesis of more elaborate molecules, including those with potential applications in medicinal chemistry and materials science.

While direct, detailed research on the use of this compound as a precursor for polycyclic and heterocyclic systems is limited, the general reactivity of thiophene (B33073) and amine functionalities is well-established in organic synthesis. Thiophene rings can participate in various cyclization reactions, and the amine group can be readily transformed to engage in ring-forming processes. It is a commercially available compound, indicating its utility as a building block in synthetic chemistry. The synthesis of complex heterocyclic structures often relies on the strategic functionalization of simpler, readily available precursors like thiophene derivatives.

The primary amine group in this compound serves as a versatile handle for the construction of a wide array of amine derivatives. Standard organic transformations such as acylation, alkylation, and Schiff base formation can be employed to modify this functional group, leading to a diverse library of compounds. For instance, a related compound, 3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine, highlights the potential for further functionalization of the amine group. chemscene.combldpharm.com Patents have been filed for various isopropylamine (B41738) derivatives, underscoring the industrial interest in this class of compounds for various applications, although not specifically mentioning the thiophen-3-ylmethyl variant. google.com The synthesis of N-methyl isopropylamine from isopropylamine is a known industrial process, demonstrating the feasibility of modifying the amine functionality. google.com

Role as a Ligand in Coordination Chemistry

The nitrogen atom of the amine group and the sulfur atom of the thiophene ring in this compound present potential coordination sites for metal ions, making it a candidate for ligand design in coordination chemistry.

Thiophene-containing ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of transition metals. nih.govresearchgate.net The electronic properties of the thiophene ring can influence the coordination geometry and reactivity of the resulting metal complexes. While specific studies on metal complexes of this compound are not extensively documented, research on analogous thiophene-amine ligands demonstrates their capacity to coordinate with metals, leading to complexes with interesting structural and electronic properties. nih.gov

Metal complexes derived from thiophene-based ligands have shown promise in various catalytic applications. mdpi.com The steric and electronic environment provided by the ligand can significantly influence the catalytic activity and selectivity of the metal center. For example, late transition metal catalysts derived from bulky arylnaphthylamines have been shown to be effective in olefin polymerization. mdpi.com While direct catalytic applications of this compound complexes are yet to be widely reported, the general principles of ligand design suggest that its metal complexes could exhibit catalytic activity in various organic transformations.

Development of Functional Materials

The incorporation of thiophene units into polymers and other materials can impart desirable electronic and optical properties. Thiophene-based materials are widely studied for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. While there is no specific research detailing the use of this compound in functional materials, the broader class of thiophene derivatives is extensively used. nih.gov The amine functionality could also serve as a point of attachment for polymerization or for grafting onto surfaces to create functional interfaces.

Organic Electronic Materials Research

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules and polymers to create devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Thiophene-containing materials are cornerstones of this field due to their excellent charge transport characteristics and environmental stability. acs.orgresearchgate.net The incorporation of an amine functionality, as seen in this compound, can further modulate these properties in several ways.

The amine group can act as an effective electron donor, which is a critical component in creating donor-acceptor (D-A) type materials. researchgate.net These materials are fundamental to the operation of OPVs, where the interface between electron-donating and electron-accepting materials facilitates charge separation upon light absorption. The nitrogen atom's lone pair of electrons in the amine can increase the highest occupied molecular orbital (HOMO) energy level of the molecule, which is a key parameter in designing efficient charge-generating interfaces. Furthermore, the presence of the amine can influence the morphology and intermolecular packing of the material in the solid state, which in turn significantly affects charge mobility.

A systematic study on thiophene-isoindigo based co-oligomers demonstrated that increasing the electron-donating strength of the thiophene units by functionalization leads to an upward shift in the HOMO level, a desirable trait for tuning the electrochemical properties of organic semiconductors. nih.gov This principle suggests that the amine group in this compound could be similarly exploited.

| Property | Influence of Amine-Functionalized Thiophene Moiety | Relevance in Organic Electronics |

| HOMO Energy Level | The electron-donating amine group can increase the HOMO energy level. | Crucial for efficient charge transfer in OPVs and tuning threshold voltage in OFETs. |

| Charge Carrier Mobility | The functional group can influence solid-state packing, affecting charge mobility. | A key performance metric for all organic electronic devices. |

| Solubility | The alkyl groups (isopropyl) can enhance solubility in organic solvents. | Facilitates solution-based processing and fabrication of devices. |

| Morphology | The overall molecular structure dictates the thin-film morphology. | Impacts device efficiency and stability. |

This table provides a generalized overview based on the properties of analogous amine-functionalized thiophene derivatives.

Nonlinear Optical (NLO) Material Design

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in optical computing, data storage, and frequency conversion. The design of organic NLO materials often revolves around creating molecules with a large change in dipole moment upon excitation, which is typically achieved through a D-π-A (donor-pi bridge-acceptor) architecture. nih.gov

In such a system, the this compound moiety could serve as an effective electron donor. The amine group provides the necessary electron-donating character, while the thiophene ring acts as a component of the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) from the donor to an acceptor group upon photoexcitation. nih.gov The efficiency of this ICT is a primary determinant of the material's second-order hyperpolarizability (β), a key figure of merit for NLO activity.

Research has consistently shown that replacing benzene (B151609) rings with thiophene rings in D-A stilbene (B7821643) systems can significantly enhance the molecular hyperpolarizability. psu.edu This enhancement is attributed to the lower resonance stabilization energy of the thiophene ring compared to benzene, which facilitates electron delocalization along the conjugated backbone. Therefore, incorporating the thiophene ring from this compound into a D-π-A structure is a promising strategy for developing potent NLO materials.

The specific substitution pattern on the thiophene ring is also crucial. The attachment of the donor group at the 3-position of the thiophene ring can influence the pathway of charge delocalization and, consequently, the NLO response. Theoretical and experimental studies on various thiophene derivatives have demonstrated a strong dependence of the hyperpolarizability on the specific arrangement of donor and acceptor groups around the thiophene core.

| NLO Property | Role of this compound Moiety | Significance in NLO Material Design |

| Second-Order Hyperpolarizability (β) | The amine group acts as an electron donor, and the thiophene ring as part of the π-bridge, facilitating intramolecular charge transfer. | A larger β value indicates a stronger NLO response, which is desirable for efficient NLO devices. |

| Intramolecular Charge Transfer (ICT) | The D-π-A architecture enabled by this moiety promotes efficient ICT upon excitation. | The magnitude of ICT is directly related to the NLO performance of the material. |

| Thermal Stability | The inherent stability of the thiophene ring can contribute to the overall thermal robustness of the NLO material. | Important for the long-term operational stability of NLO devices. |

| Transparency-Nonlinearity Trade-off | The absorption characteristics of the thiophene moiety will influence the transparency window of the material. | A key challenge in NLO material design is to maximize nonlinearity while maintaining transparency at the operational wavelengths. |

This table provides a generalized overview based on the properties of analogous D-π-A systems containing thiophene derivatives.

Advanced Analytical Methodologies for Isopropyl Thiophen 3 Ylmethyl Amine and Its Derivatives

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and quantification of Isopropyl-thiophen-3-ylmethyl-amine and related substances. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a cornerstone for assessing the purity of this compound and quantifying it in various matrices. The technique's versatility allows for the separation of the main compound from its impurities and degradation products. A typical HPLC method for thiophene (B33073) derivatives involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

For the quantitative analysis of thiophenic compounds, a fast HPLC-UV method can be developed and validated. mdpi.com Such methods are crucial for monitoring the concentration of these compounds in various applications. mdpi.com The validation of these methods typically includes assessing linearity, limits of detection (LOD) and quantitation (LOQ), accuracy, and precision. mdpi.comnih.gov For instance, a method for determining thiophenic compounds might use a C18 column with a mobile phase consisting of an acetonitrile (B52724)/water mixture, allowing for rapid analysis times of around 10 minutes. mdpi.com The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment. nih.gov

To ensure accurate quantification, calibration curves are constructed using standard solutions of known concentrations. mdpi.comyoutube.com The linearity of the method is then evaluated by analyzing these standards over a defined concentration range. mdpi.com

Table 1: Illustrative HPLC Parameters for Thiophene Derivative Analysis

| Parameter | Typical Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 231 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical set of parameters and does not represent a specific validated method for this compound.

The analysis of heterocyclic aromatic amines often requires a pre-column derivatization step to enhance their chromatographic properties and detection sensitivity. thermofisher.com However, for some thiophene derivatives, direct analysis without derivatization is feasible. google.com

Gas Chromatography (GC) for Volatile Amine Profiling

Gas chromatography is particularly well-suited for the analysis of volatile compounds, including amines. Due to their polarity and basicity, volatile amines can exhibit poor peak shapes and adsorption issues on standard GC columns. restek.comlabrulez.com Therefore, specialized columns, such as those with a base-deactivated stationary phase, are often required to achieve good chromatographic performance. restek.comresearchgate.net

For the analysis of volatile amines, a headspace sampling technique coupled with GC-mass spectrometry (GC-MS) can be employed. nih.govnih.gov This approach is highly sensitive and allows for the determination of volatile amines in complex matrices. The use of a specific column, such as an Rtx-Volatile Amine column, can provide excellent separation and peak shape for these challenging analytes. restek.comnih.gov

Table 2: Example GC Conditions for Volatile Amine Analysis

| Parameter | Typical Conditions |

| Column | Rtx-Volatile Amine, 30 m x 0.32 mm ID, 5 µm |

| Carrier Gas | Helium at a constant flow of 2 mL/min |

| Oven Program | Initial temp 40°C (hold 4 min), ramp at 25°C/min to 250°C (hold 3 min) |

| Injector | Split (e.g., 7:1 ratio) at 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Headspace (if used) | Agitation for 10 min at 70°C |

This table provides a general example of GC conditions and may require optimization for this compound.

Derivatization can also be employed in GC to improve the volatility and stability of amines, leading to better separation and detection. researchgate.net

Chiral Separation Methodologies (e.g., Chiral HPLC)

Since this compound is a chiral compound, the separation of its enantiomers is crucial for understanding its stereospecific properties. Chiral HPLC is the most common technique for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between the enantiomers. chromatographyonline.comphenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad applicability for the separation of a variety of chiral compounds, including amines. yakhak.orgresearchgate.netsigmaaldrich.com The choice of the mobile phase, which often consists of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving enantioseparation. chromatographyonline.commdpi.com For basic compounds like amines, the addition of a small amount of an acidic or basic modifier to the mobile phase can significantly improve peak shape and resolution. researchgate.netnih.gov For instance, methanesulfonic acid (MSA) has been shown to be effective in the chiral separation of basic compounds. researchgate.netnih.gov

Table 3: Chiral HPLC Screening Conditions for Amines

| CSP Type | Mobile Phase Composition (v/v/v) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) with 0.1% Diethylamine |

| Amylose tris(3,5-dichlorophenylcarbamate) | n-Hexane/Ethanol (90:10) with 0.1% Trifluoroacetic Acid |

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Methanol/Dichloromethane (90:5:5) |

This table illustrates common starting conditions for chiral method development. The optimal conditions for this compound would require experimental determination.

The development of a chiral separation method often involves screening several CSPs and mobile phase combinations to find the optimal conditions for resolution. chromatographyonline.commdpi.com

Spectroscopic Characterization (Beyond Basic Identification)

While basic spectroscopic techniques are used for initial identification, more advanced methods are required for detailed structural elucidation and confirmation.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Techniques for Detailed Structural Assignments

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the detailed three-dimensional structure of molecules. libretexts.orgyoutube.com For a molecule like this compound, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals scalar couplings between protons, typically through two or three bonds, helping to identify adjacent protons in the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton and assigning quaternary carbons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry.

The combination of these experiments allows for a complete and detailed assignment of all NMR signals, confirming the connectivity and spatial arrangement of the atoms in this compound and its derivatives. nih.govnih.govmdpi.com

Table 4: Hypothetical NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Thiophene-H2 | ~7.2 | ~125 | C4, C5 |

| Thiophene-H4 | ~7.0 | ~123 | C2, C3, C5, CH₂ |

| Thiophene-H5 | ~7.3 | ~127 | C3, C4 |

| CH₂ | ~3.8 | ~50 | Thiophene-C3, Thiophene-C4, CH(isopropyl) |

| NH | (variable) | - | CH₂, CH(isopropyl) |

| CH (isopropyl) | ~3.0 | ~55 | CH₂, CH₃(isopropyl) |

| CH₃ (isopropyl) | ~1.2 | ~22 | CH(isopropyl) |

This table contains estimated chemical shifts and correlations for illustrative purposes. Actual values must be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. acs.orgnih.gov This is a critical step in confirming the identity of this compound and its derivatives. Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) and Orbitrap MS offer the necessary resolution for this purpose. acs.org

In addition to accurate mass measurement of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation pathways of the molecule. researchgate.net By analyzing the fragments produced upon collision-induced dissociation, the different structural components of the molecule can be identified, further confirming its structure. youtube.com For amines, a common fragmentation pattern is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken, leading to the formation of a resonance-stabilized cation. youtube.com

For thiophene compounds, atmospheric pressure chemical ionization (APCI) can be an effective ionization technique, often producing prominent molecular ions. nih.govacs.org The fragmentation patterns observed in the MS/MS spectra of thiophene derivatives can provide valuable information about the substitution pattern on the thiophene ring. acs.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's constitution and conformation in the solid state. For this compound, obtaining single crystals suitable for X-ray diffraction would be a critical step in its characterization.

While specific crystallographic data for this compound is not publicly available, analysis of related thiophene derivatives provides insight into the expected structural features. For instance, the crystal structure of N,N'-bis-thiophene-2-yl-methylene-propane-1,3-diamine, a compound also featuring a thiophene ring and an amine function, was determined to be in the monoclinic crystal system with the space group P 2(1)/c. researchgate.net Similarly, a more complex fused thienopyrimidine derivative was also characterized using single-crystal X-ray diffraction, highlighting the utility of this technique for elucidating the supramolecular architecture, including intermolecular interactions like hydrogen bonding. scirp.org

The analysis of this compound would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. The conformation of the isopropyl group relative to the thiophene ring and the orientation of the aminomethyl side chain would be of particular interest. Furthermore, the packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonds (N-H···S or N-H···N) and van der Waals interactions, would be elucidated.

Table 1: Representative Crystallographic Data for a Thiophene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2(1)/c |

| a (Å) | 8.4379(2) |

| b (Å) | 16.5735(4) |

| c (Å) | 10.6494(3) |

| β (°) | 115.703(2) |

| Volume (ų) | 1341.91(6) |

| Z | 4 |

| Data based on a known thiophene derivative and is for illustrative purposes. researchgate.net |

Method Validation and Quantification Strategies

Development of Robust and Validated Analytical Methods

The development of robust and validated analytical methods is a prerequisite for the reliable quantification of this compound in various matrices. Such methods are essential for quality control during synthesis and for stability studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the workhorse techniques for this purpose.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection could be achieved using a UV detector, leveraging the chromophoric nature of the thiophene ring. For higher sensitivity and selectivity, a mass spectrometer detector (LC-MS) would be employed.

Method validation would be performed according to established guidelines (e.g., ICH) to ensure the method is fit for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Illustrative Method Validation Parameters for an HPLC Assay

| Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOQ | Sufficiently low to measure expected levels |

| Robustness | No significant impact on results |

Impurity Profiling and Trace Analysis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. This is critical as impurities can impact the safety and efficacy of the final product. For this compound, impurities could arise from the starting materials, by-products of the synthesis, or degradation products.

Potential impurities could include:

Starting materials: Unreacted 3-methylthiophene (B123197) or reagents used in the amination process.

Isomeric impurities: Positional isomers such as Isopropyl-thiophen-2-ylmethyl-amine.

Over-reacted products: Di-isopropyl-substituted amines.

Degradation products: Oxidation of the thiophene ring or the amine functionality.